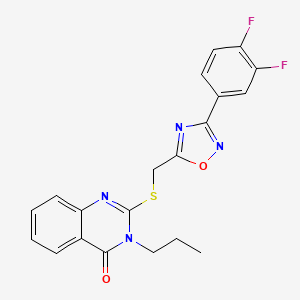

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a quinazolinone, an oxadiazole, and a difluorophenyl group. Quinazolinones are a class of compounds that have been found to exhibit a wide range of biological activities . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential biological activities . The presence of a difluorophenyl group could potentially enhance the biological activity of the compound .

Synthesis Analysis

While the specific synthesis of this compound is not available, it might involve several steps including the formation of the quinazolinone and oxadiazole rings, followed by the introduction of the difluorophenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone and oxadiazole rings, along with the difluorophenyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : This compound belongs to a broader class of compounds synthesized through multi-step procedures, involving reactions like cyclization with different aromatic acids, aromatic aldehydes, and carbon disulfide to produce novel derivatives. These synthesis techniques are crucial for creating compounds with potential biological activities, including analgesic and anti-inflammatory properties (Dewangan et al., 2016)1.

Characterization and Thermo-physical Properties : The thermo-physical properties of derivatives in various solvents have been systematically characterized, including studies on density, viscosity, ultrasonic sound velocity, and other thermodynamic parameters. These studies help understand the solute-solvent interactions and the impact of structural modifications on these interactions (Godhani et al., 2013)2.

Biological Activities

Analgesic and Anti-inflammatory Activities : Specific derivatives have shown potent analgesic and anti-inflammatory activities in animal studies. This indicates the potential therapeutic applications of these compounds in managing pain and inflammation (Dewangan et al., 2016)1.

Cytotoxic Activities : Some derivatives exhibit remarkable cytotoxic activities against cancer cell lines, suggesting their potential use in cancer therapy. The alteration of substituents on the quinazolinone ring has been found to influence the cytotoxic activity, highlighting the importance of structural modifications in enhancing therapeutic effects (Hassanzadeh et al., 2019)3.

Antimicrobial Activities : The synthesis of novel derivatives and their screening for antimicrobial activities have been a significant area of research. Some compounds have demonstrated good or moderate activities against various microorganisms, pointing to their potential as antimicrobial agents (Bektaş et al., 2007)4.

Molecular Docking Studies

- Molecular Docking : Molecular docking studies have been conducted to predict the binding modes and affinities of these compounds toward specific biological targets, such as bacterial DNA gyrase. This computational approach helps in the rational design of compounds with enhanced antibacterial properties (Desai et al., 2021)5.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBZHOKPLRYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2631076.png)

![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2631080.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631082.png)

![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)

![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)

![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)